2,5-Diiodophenol
Overview
Description
2,5-Diiodophenol is an organoiodide of phenol, characterized by the presence of two iodine atoms attached to the benzene ring at the 2 and 5 positions. This compound is part of the broader class of iodophenols, which are phenols containing one or more covalently bonded iodine atoms. The molecular formula of this compound is C6H4I2O, and it has a molecular weight of approximately 345.905 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diiodophenol can be synthesized through the electrophilic halogenation of phenol. The process involves the reaction of phenol with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically occurs in an aqueous medium at room temperature. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{OH} + 2\text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_3\text{I}_2\text{OH} + 2\text{HI} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated phenols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or zinc in acidic conditions.
Major Products:
Substitution: Formation of dihydroxyphenols or diamino phenols.
Oxidation: Formation of diiodoquinones.
Reduction: Formation of phenol or monoiodophenol derivatives.
Scientific Research Applications
2,5-Diiodophenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diiodophenol involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to form strong hydrogen bonds and halogen bonds with target molecules, leading to inhibition or activation of specific biochemical pathways. The phenolic group can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
- 2-Iodophenol
- 4-Iodophenol
- 2,4-Diiodophenol
- 2,6-Diiodophenol
Comparison: 2,5-Diiodophenol is unique due to the specific positioning of the iodine atoms, which influences its reactivity and interaction with other molecules. Compared to 2-Iodophenol and 4-Iodophenol, this compound exhibits different substitution patterns and steric effects, leading to distinct chemical and biological properties. The presence of two iodine atoms also enhances its potential as a radiopharmaceutical compared to monoiodinated phenols .
Properties
IUPAC Name |
2,5-diiodophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJGGVMYBHUGEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316572 | |
Record name | 2,5-Diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24885-47-0 | |
Record name | 2,5-Diiodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24885-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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